molecular formula C18H21N3O2 B5629003 1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine

1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine

Cat. No. B5629003
M. Wt: 311.4 g/mol
InChI Key: SEAXKYBMSYYXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine” is a chemical compound. It is also known as "Piperazine, 1-(2-ethoxyphenyl)-, hydrochloride (1:1)" . It may be used in chemical synthesis studies .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of potential genotoxic impurities of sildenafil, a related compound, has been reported . Another study discussed the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . The synthesis of phenols, which could be related to the ethoxyphenyl group in the compound, has also been described .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the molecular formula of 1-(2-Ethoxyphenyl)acetone is C11H14O2 . Another related compound, 1-(2-Ethoxyphenyl)-3-[2-(4-propyl-1-piperazinyl)ethyl]urea, has a molecular formula of C18H30N4O2 .


Chemical Reactions Analysis

The oxidation reactions of 4,7- and 6,7-dihydroazolo[1,5-а]pyrimidines with bromine have been studied, and the effects of the ethoxyphenyl substituent on the reaction kinetics were demonstrated . Another study discussed the separation and determination of process-related impurities of sildenafil, a related compound .

Scientific Research Applications

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles, which are widely investigated for a range of pharmacological activities . These include antiviral, anticonvulsant, antibacterial, hypolipidaemic and anti-inflammatory effects, and potential anticancer drug candidates .

Nonlinear Optical Properties

The push-pull effects of thiazolidinone derivatives, including those synthesized using this compound, have been receiving special attention of physicists and chemists for their nonlinear optical properties .

Organic Photovoltaic Cells

The compound can be used in the development of organic photovoltaic cells . The presence and the nature of the moiety in position 5 of thiazolidinones plays a key role in their biological and physical properties .

Microplastics Research

In the field of environmental science, the compound is used in the study of microplastics, plasticizers, and additives in freshwater bivalves . It functions as a light stabilizer employed in linear low-density polyethene polymers intended for repeat food contact use .

Mercury Detection

The compound can be used in the detection of mercury at low levels by use of potentiometry . This is achieved by using the ionic liquid 1-N-butyl-3-methylimidazolium tetrafluoroborate (BMIM·BF4) as a binder with the carbon nanotube and the ionophore 1-(2-ethoxyphenyl)-3-(3-nitrophenyl)triazene (ENTZ) .

Vulcanizing Additive

The compound can also function as a vulcanizing additive to polymerize resins and obtain certain types of materials .

Safety and Hazards

The safety data sheet for 1-(2-ETHOXYPHENYL)PIPERAZINE indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-6-4-3-5-16(17)20-11-13-21(14-12-20)18(22)15-7-9-19-10-8-15/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAXKYBMSYYXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Ethoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.